N-(2,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N3O4S2 and its molecular weight is 483.6. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivatives and Structural Analysis
Research into heterocyclic derivatives such as the compound often involves the exploration of its chemical structure and potential reactivity. For instance, studies on related heterocyclic derivatives have led to the formation and X-ray structure determination of compounds like 2-Dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione. These investigations provide valuable insights into the structural characteristics and potential chemical behavior of similar compounds (Banfield, Fallon, & Gatehouse, 1987).
Pharmacological Evaluation
The pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents highlights the medical research interest in similar chemical structures. This study demonstrates the potential therapeutic applications of such compounds, offering a foundation for further research into related chemical entities (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Synthetic Methodologies and Reaction Mechanisms
Investigations into synthetic methodologies and reaction mechanisms involving related compounds are crucial for understanding how these chemicals can be synthesized and modified for various applications. For example, the study on the solvent-free synthesis and biological evaluation of new 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives provides insights into efficient synthesis techniques and the biological activity of these compounds, which could be relevant for similar chemical entities (Aggarwal, Bansal, Rozas, Diez-Cecilia, Kaur, Mahajan, & Sharma, 2014).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of compounds like 2-chloromethyl-3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and derivatives underscore the ongoing research into the antimicrobial properties of such chemicals. This area of research is vital for discovering new antimicrobial agents to combat resistant strains of bacteria and fungi (Manjunath, Mohan, Naragund, & Shishoo, 1997).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-14-9-15(2)11-16(10-14)27-23(29)22-19(7-8-32-22)26-24(27)33-13-21(28)25-18-6-5-17(30-3)12-20(18)31-4/h5-6,9-12H,7-8,13H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNKJUNZDQRHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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